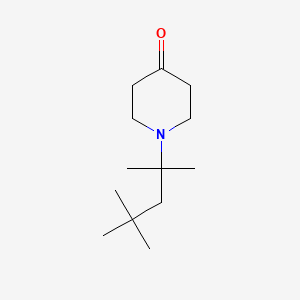

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one

概要

説明

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is a piperidinone derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one typically involves the reaction of 2,4,4-trimethylpentan-2-amine with a suitable piperidinone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

化学反応の分析

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

科学的研究の応用

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar Compounds

1-Methyl-4-piperidone: Another piperidinone derivative with similar structural features.

2,2,4-Trimethylpentane: A related compound with a similar alkyl chain but different functional groups.

Uniqueness

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, also referred to as 4PP-1 in various studies, is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and its effects on cancer cells. This article delves into the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis and its implications in cancer research.

Efficacy Against Mycobacterium tuberculosis

Recent studies have highlighted the compound's strong inhibitory effects on the growth of Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, 4PP-1 demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 6.3 µM. This was among the highest priority findings due to its potency and favorable physicochemical properties .

Table 1: Inhibition Rates of Various Compounds Against Mtb

| Chemotype | Molecule | % Inhibition | MIC (µM) |

|---|---|---|---|

| 4-phenylpiperidine | 4PP-1 | 100 | 6.3 |

| Aminoarylpyridine | AAP | 99 | 23 |

| Acetyl indole | ACI-2 | 100 | 4.5 |

| Acyl cyclic urea | ACU-1 | 98 | 7.6 |

| Aminomethylquinoxaline | AMQ-5 | 98 | 7.8 |

The selectivity and low cytotoxicity of 4PP-1 make it a promising candidate for further development in tuberculosis treatment .

In addition to its antimicrobial properties, the compound has been studied for its potential anticancer effects. Research indicates that it may induce ferroptosis in tumor cells—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound's mechanism appears to involve the inhibition of key proteins associated with cell survival and proliferation .

Table 2: Effects of PMSA on Tumor Cells

| Parameter | Result |

|---|---|

| Cell Proliferation Inhibition | Significant reduction |

| Migration Suppression | Observed in scratch assays |

| Ferroptosis Induction | Increased ROS and MDA levels |

| Key Protein Expression Changes | Decreased levels of SLC7A11/XCT |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of piperidine compounds reveal that modifications to the piperidinyl moiety can significantly affect biological activity. For instance, altering substituents at specific positions on the piperidine ring has led to variations in MIC values and selectivity towards Mtb .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the core structure of 4PP-1. These analogs were tested for their ability to inhibit Mtb growth while also assessing their cytotoxicity against human liver cells (HepG2). Results indicated that while some analogs maintained potent activity against Mtb, they exhibited varying levels of cytotoxicity, emphasizing the importance of balancing efficacy with safety .

特性

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFUGINWFILPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。